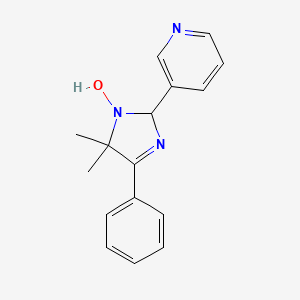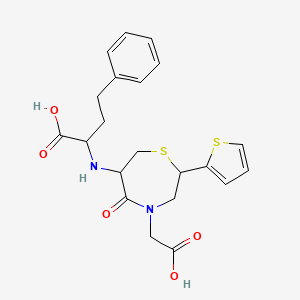
Triphenyl(tetradecyl)phosphonium Bromide
Vue d'ensemble
Description
Triphenyl(tetradecyl)phosphonium Bromide is used as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also known as Tetradecyltriphenylphosphonium Bromide .
Synthesis Analysis
The synthesis of (1-Tetradecyl)triphenylphosphonium bromide mainly involves the reaction of bromobenzene with triphenylphosphine to obtain triphenyl bromophosphine. This is then reacted with bromodecane (or other bromoalkanes containing a tetradecyl group) through a Grignard reaction to produce the target product .
Molecular Structure Analysis
The linear formula for Triphenyl(tetradecyl)phosphonium Bromide is [CH3(CH2)5]3P (Br) (CH2)13CH3 . The molecular weight is 539.58 .
Chemical Reactions Analysis
Trihexyltetradecylphosphonium bromide has been used as a catalyst and extractant in the ultrasound-assisted extractive/oxidative desulfurization process . It has also been used as a medium, reducing, and stabilizing agent for the preparation of nanoparticles .
Physical And Chemical Properties Analysis
Triphenyl(tetradecyl)phosphonium Bromide is a solid at room temperature . It has a density of 0.96 g/mL at 20 °C . The melting point is 87-89°C .
Applications De Recherche Scientifique
Catalyst and Extractant in Desulfurization
Triphenyl(tetradecyl)phosphonium Bromide has been used as a catalyst and extractant in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) process . It was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . The highest desulfurization efficiency of base oil (BO) was obtained during the UEODS process, which made it industrially feasible .
Kinetic Studies
A kinetic study was performed using Triphenyl(tetradecyl)phosphonium Bromide in the UEODS process . The reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics .
Density Functional Theory Studies
The interaction energy between Triphenyl(tetradecyl)phosphonium Bromide and S-compounds was examined using Density Functional Theory . This provides valuable insights into the molecular interactions and the mechanism of the desulfurization process .
Recyclability
Triphenyl(tetradecyl)phosphonium Bromide was regenerated and recycled six times with a slight variation in efficiency . This indicates its potential for sustainable and cost-effective applications in the desulfurization process .
Raw Material and Intermediate in Organic Synthesis
Triphenyl(tetradecyl)phosphonium Bromide is used as an important raw material and intermediate in Organic Synthesis . It plays a crucial role in the synthesis of various organic compounds .
Pharmaceuticals and Agrochemicals
Triphenyl(tetradecyl)phosphonium Bromide is used in the production of Pharmaceuticals and Agrochemicals . It is an essential component in the synthesis of various pharmaceutical drugs and agrochemical products .
Dyestuff
Triphenyl(tetradecyl)phosphonium Bromide is also used in the production of Dyestuff . It is involved in the synthesis of various dyes used in different industries .
Mécanisme D'action
Target of Action
Triphenyl(tetradecyl)phosphonium Bromide is a phosphonium-based ionic liquid . It primarily targets sulfur compounds present in crude oil and its fractions . The compound acts as a catalyst and extractant, aiding in the removal of sulfur from these substances .
Mode of Action
The compound interacts with sulfur compounds in a process known as ultrasound-assisted extractive/oxidative desulfurization (UEODS) . In this process, the compound acts as a reaction-induced self-separation catalyst . The interaction energy between Triphenyl(tetradecyl)phosphonium Bromide and sulfur compounds has been examined using Density Functional Theory .
Biochemical Pathways
The compound affects the biochemical pathway involved in the removal of sulfur from crude oil and its fractions . The oxidation reactivity and selectivity of various sulfur substrates follow the order: DBT > BT > TH > 3-MT . The compound’s action results in the constant removal of DBT with various initial sulfur contents, making it feasible for practical application .
Result of Action
The primary result of the compound’s action is the removal of sulfur from crude oil and its fractions . This action helps to prevent the conversion of sulfur compounds into sulfur oxides, which are major contributors to global air pollution and acid rain . The compound’s action also prevents the deterioration of the catalytic reactor and combustion engine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the UEODS process is usually performed in a biphasic system that has an aqueous phase and an organic phase . Additionally, factors such as the oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature can influence the optimal conditions for the UEODS process .
Safety and Hazards
Triphenyl(tetradecyl)phosphonium Bromide is an organic phosphorus compound and has certain toxicity . It may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
triphenyl(tetradecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-22-29-33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32;/h13-21,23-28H,2-12,22,29H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBGFNGBMYHGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948695 | |
| Record name | Triphenyl(tetradecyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(tetradecyl)phosphonium Bromide | |
CAS RN |
25791-20-2 | |
| Record name | Tetradecyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25791-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025791202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl(tetradecyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-propan-2-yl-5-tetrazolyl)thio]ethanone](/img/structure/B1227602.png)
![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)



![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)

![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)
